molecular formula C12H22O2 B12544514 5-(2,4,4-Trimethylpentyl)oxolan-2-one CAS No. 147136-15-0

5-(2,4,4-Trimethylpentyl)oxolan-2-one

Katalognummer: B12544514
CAS-Nummer: 147136-15-0
Molekulargewicht: 198.30 g/mol
InChI-Schlüssel: PHPLCXOUKZCERZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,4,4-Trimethylpentyl)oxolan-2-one is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4,4-Trimethylpentyl)oxolan-2-one typically involves a two-step method. The first step includes the formation of an intermediate compound, which is then converted into the final product through a series of reactions. Common reagents used in these reactions include acetic acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The methods are optimized for cost-effectiveness and efficiency, utilizing advanced technologies and equipment.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,4,4-Trimethylpentyl)oxolan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

5-(2,4,4-Trimethylpentyl)oxolan-2-one has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 5-(2,4,4-Trimethylpentyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. It may act as a catalyst or inhibitor in various chemical reactions, influencing the rate and outcome of these processes. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 5-(2,4,4-Trimethylpentyl)oxolan-2-one include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure and reactivity. Its specific arrangement of atoms and functional groups allows it to participate in a wide range of chemical reactions, making it a versatile and valuable compound in various fields.

Eigenschaften

CAS-Nummer

147136-15-0

Molekularformel

C12H22O2

Molekulargewicht

198.30 g/mol

IUPAC-Name

5-(2,4,4-trimethylpentyl)oxolan-2-one

InChI

InChI=1S/C12H22O2/c1-9(8-12(2,3)4)7-10-5-6-11(13)14-10/h9-10H,5-8H2,1-4H3

InChI-Schlüssel

PHPLCXOUKZCERZ-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1CCC(=O)O1)CC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.